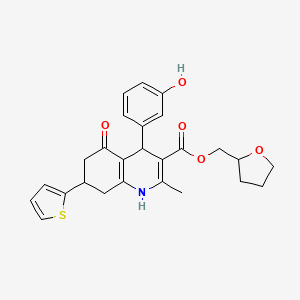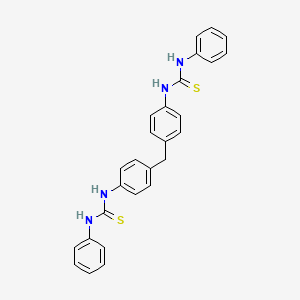![molecular formula C11H11F6NO5 B11079142 Methyl 3-acetyl-4-oxo-2-[(2,2,2-trifluoroacetyl)amino]-2-(trifluoromethyl)pentanoate](/img/structure/B11079142.png)
Methyl 3-acetyl-4-oxo-2-[(2,2,2-trifluoroacetyl)amino]-2-(trifluoromethyl)pentanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl-3-Acetyl-4-oxo-2-[(2,2,2-Trifluoracetyl)amino]-2-(Trifluormethyl)pentanoat ist eine komplexe organische Verbindung mit einer einzigartigen Struktur, die durch mehrere funktionelle Gruppen gekennzeichnet ist, darunter Acetyl-, Oxo-, Amino- und Trifluormethylgruppen.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Methyl-3-Acetyl-4-oxo-2-[(2,2,2-Trifluoracetyl)amino]-2-(Trifluormethyl)pentanoat umfasst typischerweise mehrstufige organische Reaktionen. Eine gängige Methode beinhaltet die Reaktion eines geeigneten Vorläufers mit Trifluoressigsäureanhydrid in Gegenwart einer Base, gefolgt von einer Acetylierung und anschließender Oxidation zur Einführung der Oxogruppe. Die Reaktionsbedingungen erfordern häufig kontrollierte Temperaturen und die Verwendung von Lösungsmitteln wie Dichlormethan oder Acetonitril.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege, jedoch in größerem Maßstab, umfassen. Der Prozess würde auf Ausbeute und Reinheit optimiert, wobei häufig kontinuierliche Strömungsreaktoren und automatisierte Systeme eingesetzt werden, um eine gleichmäßige Produktion zu gewährleisten. Die Verwendung von Katalysatoren und fortschrittlichen Reinigungsverfahren wie Chromatographie kann ebenfalls zur Steigerung der Effizienz eingesetzt werden.
Chemische Reaktionsanalyse
Arten von Reaktionen
Methyl-3-Acetyl-4-oxo-2-[(2,2,2-Trifluoracetyl)amino]-2-(Trifluormethyl)pentanoat kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann weiter oxidiert werden, um zusätzliche Oxogruppen einzuführen.
Reduktion: Reduktionsreaktionen können die Oxogruppen in Hydroxylgruppen umwandeln.
Substitution: Die Trifluormethylgruppen können unter bestimmten Bedingungen durch andere funktionelle Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die bei diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und Nucleophile für Substitutionsreaktionen. Die Bedingungen umfassen häufig bestimmte Temperaturen, Drücke und Lösungsmittel, um die gewünschten Transformationen zu erreichen.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation Verbindungen mit zusätzlichen Carbonylgruppen liefern, während die Reduktion Alkoholderivate erzeugen kann.
Wissenschaftliche Forschungsanwendungen
Methyl-3-Acetyl-4-oxo-2-[(2,2,2-Trifluoracetyl)amino]-2-(Trifluormethyl)pentanoat hat mehrere wissenschaftliche Forschungsanwendungen:
Chemie: Es wird als Baustein bei der Synthese komplexerer Moleküle und als Reagenz in verschiedenen organischen Reaktionen verwendet.
Biologie: Die einzigartige Struktur der Verbindung macht sie zu einem Kandidaten für die Untersuchung von Enzym-Wechselwirkungen und Stoffwechselwegen.
Industrie: Wird bei der Herstellung von Spezialchemikalien und Materialien mit spezifischen Eigenschaften eingesetzt.
Wirkmechanismus
Der Mechanismus, durch den Methyl-3-Acetyl-4-oxo-2-[(2,2,2-Trifluoracetyl)amino]-2-(Trifluormethyl)pentanoat seine Wirkung ausübt, umfasst Wechselwirkungen mit molekularen Zielstrukturen wie Enzymen und Rezeptoren. Die Trifluormethylgruppen verbessern die Stabilität und Bioverfügbarkeit der Verbindung, so dass sie biologische Pfade effektiv modulieren kann. Die Acetyl- und Oxogruppen spielen eine Rolle bei der Bindung an aktive Zentren und beeinflussen die Reaktivität der Verbindung.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-acetyl-4-oxo-2-[(2,2,2-trifluoroacetyl)amino]-2-(trifluoromethyl)pentanoate typically involves multi-step organic reactions. One common method includes the reaction of a suitable precursor with trifluoroacetic anhydride in the presence of a base, followed by acetylation and subsequent oxidation to introduce the oxo group. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-acetyl-4-oxo-2-[(2,2,2-trifluoroacetyl)amino]-2-(trifluoromethyl)pentanoate can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxo groups.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The trifluoromethyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional carbonyl groups, while reduction can produce alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 3-acetyl-4-oxo-2-[(2,2,2-trifluoroacetyl)amino]-2-(trifluoromethyl)pentanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which Methyl 3-acetyl-4-oxo-2-[(2,2,2-trifluoroacetyl)amino]-2-(trifluoromethyl)pentanoate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl groups enhance the compound’s stability and bioavailability, allowing it to effectively modulate biological pathways. The acetyl and oxo groups play a role in binding to active sites and influencing the compound’s reactivity.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Methyl-2-Acetyl-4-oxo-4-phenylbutanoat: Ähnliche Struktur, aber mit einer Phenylgruppe anstelle von Trifluormethylgruppen.
Methyl-4-oxopentanoat: Fehlt die Trifluroacetyl- und Aminogruppe, was sie weniger komplex macht.
Einzigartigkeit
Methyl-3-Acetyl-4-oxo-2-[(2,2,2-Trifluoracetyl)amino]-2-(Trifluormethyl)pentanoat ist aufgrund des Vorhandenseins mehrerer Trifluormethylgruppen einzigartig, die unterschiedliche chemische und biologische Eigenschaften verleihen. Diese Gruppen verbessern die Stabilität, Lipophilie und die Fähigkeit der Verbindung, mit biologischen Zielstrukturen zu interagieren, was sie zu einer wertvollen Verbindung für Forschung und industrielle Anwendungen macht.
Eigenschaften
Molekularformel |
C11H11F6NO5 |
|---|---|
Molekulargewicht |
351.20 g/mol |
IUPAC-Name |
methyl 3-acetyl-4-oxo-2-[(2,2,2-trifluoroacetyl)amino]-2-(trifluoromethyl)pentanoate |
InChI |
InChI=1S/C11H11F6NO5/c1-4(19)6(5(2)20)9(8(22)23-3,11(15,16)17)18-7(21)10(12,13)14/h6H,1-3H3,(H,18,21) |
InChI-Schlüssel |
PGTDQZPDDWOULW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C(C(=O)C)C(C(=O)OC)(C(F)(F)F)NC(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(E)-amino(1,3-benzoxazol-2-ylamino)methylidene]-10H-phenothiazine-10-carboxamide](/img/structure/B11079059.png)
![N-{2-[(2,4-dimethylphenyl)carbamoyl]phenyl}-4-methyl-3-(morpholin-4-ylsulfonyl)benzamide](/img/structure/B11079061.png)
![4-[(E)-2-(1,3-dibenzylhexahydropyrimidin-2-yl)ethenyl]-N,N-dimethylaniline](/img/structure/B11079062.png)
![(5E)-5-[(1,3-benzodioxol-5-ylamino)methylidene]-1-(3-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11079068.png)
![N-(3-chlorophenyl)-4-(4-chlorophenyl)-1-phenyl-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carboxamide](/img/structure/B11079074.png)
![4-{(1E)-2-cyano-3-oxo-3-[(2,4,6-trimethylphenyl)amino]prop-1-en-1-yl}phenyl naphthalene-1-carboxylate](/img/structure/B11079087.png)
![1-{N'-[(E)-(6-Bromo-2H-13-benzodioxol-5-YL)methylidene]hydrazinecarbonyl}-N-[3-(morpholin-4-YL)propyl]formamide](/img/structure/B11079095.png)
![(2E)-N-(3-bromo-4-propoxyphenyl)-3-(4-methoxybenzyl)-2-[(4-methoxyphenyl)imino]-4-oxo-3,4-dihydro-2H-1,3-thiazine-6-carboxamide](/img/structure/B11079103.png)
![7-(dimethylamino)-3,5-diphenyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione](/img/structure/B11079116.png)
![10-(4-fluorophenyl)-7,7-dimethyl-6,7,8,10-tetrahydro[1,3]dioxolo[4,5-b]acridin-9(5H)-one](/img/structure/B11079120.png)
![N-[2-(4-fluorophenoxy)-5-(trifluoromethyl)phenyl]-3-nitro-4-(pyrrolidin-1-yl)benzamide](/img/structure/B11079121.png)

![(5E)-5-{3-chloro-5-ethoxy-4-[(3-nitrobenzyl)oxy]benzylidene}-2-phenyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B11079124.png)

